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molecular formula C10H8BrNO2 B120042 2-(6-Bromo-1H-indol-3-yl)acetic acid CAS No. 152213-66-6

2-(6-Bromo-1H-indol-3-yl)acetic acid

Cat. No. B120042
M. Wt: 254.08 g/mol
InChI Key: BSYVHEMZTXJMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07601751B2

Procedure details

Step E (2): To a solution of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid (780 mg, 2.9 mmol) from Step E (1) in MeOH/EtOH (20.0 mL/5.0 mL) was added 4-methylbenzenesulfonohydrazide (1.1 g, 5.8 mmol). The mixture was heated at reflux for 5 h. The solvent was removed. 15 mL of THF and NaBH4 (658 mg, 17.4 mmol) were then added. The reaction mixture was stirred at 50° C. overnight and then at an additional 6 h at 80° C. The reaction mixture was diluted with H2O and 1.0 N HCl and washed with EtOAc. The aqueous layer was concentrated and the residue was purified using reverse phase Prep-HPLC to give 18 mg of the title compound. MS (ESI) (M−H)+=251.98/254.01. 1H-NMR (500 MHz, CD3OD) δ 7.52 (s, 1 H), 7.46 (d, J=8.55 Hz, 1 H), 7.19 (s, 1 H), 7.14 (dd, J=8.55, 1.53 Hz, 1 H), 3.73 (s, 2 H).
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
658 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11](=O)[C:12]([OH:14])=[O:13])=[CH:7][NH:8]2)=[CH:4][CH:3]=1.CC1C=CC(S(NN)(=O)=O)=CC=1.C1COCC1.[BH4-].[Na+]>CO.CCO.O.Cl>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH2:11][C:12]([OH:14])=[O:13])=[CH:7][NH:8]2)=[CH:4][CH:3]=1 |f:3.4,5.6|

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
780 mg
Type
reactant
Smiles
BrC1=CC=C2C(=CNC2=C1)C(C(=O)O)=O
Name
Quantity
1.1 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)NN
Name
Quantity
20 mL
Type
solvent
Smiles
CO.CCO
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
658 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
WAIT
Type
WAIT
Details
at an additional 6 h at 80° C
Duration
6 h
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C2C(=CNC2=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 18 mg
YIELD: CALCULATEDPERCENTYIELD 2.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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